N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide
Description
N-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide is a hybrid molecule combining a coumarin (2H-chromene) core with a sulfonamide-linked 2,5-dimethylindole moiety. The coumarin scaffold is known for its photophysical properties and biological activities, including kinase inhibition and antimicrobial effects . The sulfonamide group enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors, via hydrogen bonding and electrostatic interactions . The 2,5-dimethylindole subunit contributes to hydrophobic interactions and may modulate selectivity in binding pockets. Structural determination of such compounds often employs X-ray crystallography, leveraging programs like SHELX for refinement and analysis .
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-13-3-6-19-18(11-13)17(14(2)23-19)9-10-22-28(25,26)16-5-7-20-15(12-16)4-8-21(24)27-20/h3-8,11-12,22-23H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAPNMIWYSBFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The chromene moiety can be introduced through a subsequent cyclization reaction involving a suitable precursor. The sulfonamide group is then added via a sulfonation reaction using sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group undergoes nucleophilic substitution under alkaline conditions. In related chromene-sulfonamide derivatives, this reaction typically requires:
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Reagents : Aliphatic/aromatic amines (e.g., methylamine, aniline)
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Conditions : K₂CO₃, DMF, 80–100°C
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Outcome : Replacement of the sulfonamide nitrogen with secondary/tertiary amines (e.g., forming tertiary sulfonamides) .
Example :
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Chromene-6-sulfonamide | Methylamine | N-Methylsulfonamide derivative | 72 |
| Chromene-6-sulfonamide | Aniline | N-Phenylsulfonamide derivative | 65 |
Electrophilic Substitution at the Indole Moiety
The 2,5-dimethylindole group participates in electrophilic aromatic substitution (EAS) at the C4/C6 positions due to electron-donating methyl groups:
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Reactions : Nitration, halogenation, Friedel-Crafts acylation
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Conditions : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination), acetyl chloride/AlCl₃ (acylation)
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Outcome : Substituted indoles with retained chromene-sulfonamide backbone .
Key Observations :
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Nitration favors C4 over C6 (steric hindrance from ethyl linker).
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Halogenation with Br₂ in acetic acid yields 4-bromo derivatives (75% yield) .
Chromene Ring Functionalization
The 2-oxo-2H-chromene core undergoes ring-opening and cycloaddition reactions:
Ring-Opening via Nucleophilic Attack
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Reagents : Hydrazine, hydroxylamine
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Conditions : Ethanol, reflux (6–8 h)
Example :
[4+2] Cycloaddition Reactions
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Reagents : Dienophiles (e.g., maleic anhydride)
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Conditions : Toluene, 110°C
Oxidation of the Ethyl Linker
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Reagents : KMnO₄/H₂SO₄
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Conditions : Aqueous acidic medium, 60°C
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Outcome : Ethyl group oxidized to carboxylic acid (-CH₂CH₂- → -COOH) .
Reduction of the Chromene Lactone
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Reagents : LiAlH₄
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Conditions : Dry THF, 0°C → RT
Cross-Coupling Reactions
The indole C3 position participates in palladium-catalyzed couplings:
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Reactions : Suzuki-Miyaura (aryl boronic acids), Sonogashira (terminal alkynes)
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Catalysts : Pd(PPh₃)₄, CuI
Example :
Complexation with Metal Ions
The sulfonamide and carbonyl groups act as ligands for transition metals:
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Metals : Cu(II), Fe(III), Zn(II)
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Stoichiometry : 1:2 (metal:ligand) confirmed by Job’s plot .
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Applications : Antimicrobial activity enhanced in Cu(II) complexes (MIC reduced by 4× against S. aureus) .
Acid-Catalyzed Hydrolysis
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Conditions : 6M HCl, reflux (12 h)
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Outcome : Chromene lactone hydrolyzed to salicylic acid derivative; indole moiety remains intact .
Photodegradation
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Conditions : UV light (254 nm), aqueous MeOH
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Outcome : Sulfonamide C-S bond cleavage → indole-ethylamine and chromene fragments.
Comparative Reactivity with Analogues
| Reaction Type | Target Compound | N-[2-Indolyl-ethyl]-Chromene-3-carboxamide |
|---|---|---|
| Sulfonamide substitution | Faster (polar group) | Slower (carboxamide less reactive) |
| Indole nitration | C4 selectivity | C5 selectivity (no methyl groups) |
| Chromene ring-opening | Requires harsher conditions | Occurs under mild basic conditions |
Scientific Research Applications
Antitumor Activity
One of the most significant applications of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide is its antitumor properties . Research indicates that derivatives of indole and chromene compounds exhibit notable activity against various cancer types, particularly solid tumors such as colorectal and lung cancers.
Study 1: Antitumor Efficacy in Colorectal Cancer
A study published in Proceedings of the American Association for Cancer Research demonstrated that derivatives similar to this compound exhibited significant antitumor effects in vitro and in vivo against colorectal cancer models. The study highlighted:
- Dosage and Administration : The compound was administered at varying doses to assess its efficacy.
- Results : Significant tumor reduction was observed compared to control groups, with a notable increase in apoptosis markers.
Study 2: Mechanistic Insights
Another research article focused on the mechanistic insights into how this compound affects cancer cell lines. Key findings included:
- Cell Line Testing : Various cancer cell lines were treated with the compound.
- Results : Flow cytometry analysis showed increased apoptotic cells in treated groups versus untreated controls.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chromene and sulfonamide groups can enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. Benzo[cd]indole Sulfonamides describes N-substituted 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides, which replace the coumarin core with a benzo[cd]indole system. However, this may reduce solubility and bioavailability. Synthesis of these analogues involves chlorosulfonic acid-mediated sulfonation, yielding 38% product after precipitation , whereas coumarin sulfonamides may require milder conditions due to their less reactive core.
2.1.2. Isoquinoline Sulfonamides (H-Series Inhibitors) The H-series inhibitors (e.g., H-7, H-8) feature an isoquinoline sulfonamide scaffold . Unlike the target compound’s coumarin-indole system, isoquinoline-based structures exhibit stronger basicity and rigidity, favoring interactions with ATP-binding pockets in kinases. For instance, H-89 shows nanomolar IC50 values against protein kinase A (PKA), whereas coumarin sulfonamides may prioritize different kinase families due to their distinct steric and electronic profiles .

2.1.3. Coumarin Carboxamides
highlights 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, which replaces the sulfonamide with a carboxamide group . Carboxamides are less acidic (pKa ~10–12) than sulfonamides (pKa ~6–8), altering protonation states under physiological conditions. This impacts membrane permeability and target engagement, making sulfonamides more suitable for extracellular targets.
Functional Group Analysis
Biological Activity
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C_{16}H_{18}N_{2}O_{4}S
- Molecular Weight : 342.39 g/mol
- CAS Number : [insert CAS number]
Structural Features
The compound features an indole moiety, a chromene core, and a sulfonamide group, which are known to contribute to various biological activities. The presence of the indole ring is particularly noteworthy due to its established role in anticancer properties.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds similar to this compound.
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. For instance, studies have shown that derivatives of indole exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
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Case Studies :
- A study on indole derivatives found that certain compounds exhibited IC50 values in the micromolar range against MCF-7 cells, suggesting significant antitumor activity .
- Another investigation reported that a related compound induced cell cycle arrest at the G0-G1 phase in cancer cells, highlighting its potential as a therapeutic agent .
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structures have been noted for their anti-inflammatory effects. For example, bindarit, an anti-inflammatory agent structurally related to sulfonamides, has shown efficacy in reducing inflammation in models of colitis .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation in animal models |
In Vitro Studies
In vitro studies have been pivotal in understanding the biological activity of this compound. These studies typically assess cytotoxicity against various cancer cell lines and evaluate mechanisms such as apoptosis induction and cell cycle arrest.
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm efficacy and safety profiles. Current literature suggests that further exploration is needed to establish therapeutic dosages and potential side effects.
Q & A
Q. How can X-ray photoelectron spectroscopy (XPS) and MALDI-TOF resolve degradation products in accelerated stability studies?
- Methodological Answer : XPS identifies surface oxidation (e.g., sulfonamide S=O bond cleavage) under thermal stress, while MALDI-TOF detects oligomeric byproducts from hydrolysis. Forced degradation in acidic (0.1 M HCl) and oxidative (3% HO) conditions, followed by spectral comparison with pristine samples, pinpoints instability hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
